Tributyl citrate

Descripción general

Descripción

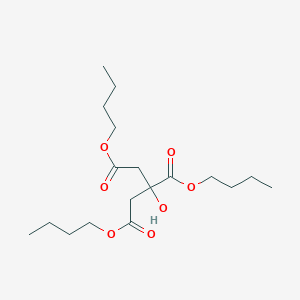

Tributyl citrate (TBC), chemically known as tri-n-butyl citrate (C18H32O7), is a non-toxic, biodegradable ester derived from citric acid. It is widely utilized as a plasticizer, cosolvent, and pharmaceutical excipient due to its excellent solubility in organic solvents, low volatility, and environmental compatibility . Key applications include:

- Oil Recovery: Reduces interfacial tension (IFT) in crude oil during CO2 injection, enhancing oil displacement efficiency .

- Polymers: Improves ductility in polylactic acid (PLA) and cellulose acetate propionate (CAP) membranes .

- Cosmetics and Pharmaceuticals: Acts as a solvent and stabilizer in coatings and personal care products .

TBC’s lipophilic nature enables miscibility with crude oil and supercritical CO2, making it superior to traditional cosolvents like alkanes and alcohols in reducing viscosity and stabilizing heavy components . Its safety profile, including FDA approval for pharmaceutical use, further underscores its industrial relevance .

Métodos De Preparación

Room-Temperature Condensation Using TATU as a Condensing Agent

Reaction Mechanism and Procedure

The method described in CN104892418A employs o-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate (TATU) as a condensing agent alongside triethylamine or DIPEA as organic bases . Citric acid and n-butanol react at room temperature under nitrogen atmosphere, with molar ratios of 1:1 to 1:1.3 (citric acid:n-butanol). TATU facilitates esterification without requiring strong acids or heating, minimizing equipment corrosion and side reactions .

Key Steps

-

Esterification : A mixture of citric acid (50.0 g), n-butanol (98.0–155.0 g), TATU (20.0–21.0 g), and organic base (39.5–50.4 g) is stirred in acetonitrile (1.0 L) for 1 hour .

-

Workup : The reaction mixture undergoes rotary evaporation to remove solvents, followed by sequential washes with distilled water (pH 1 HCl solution) to eliminate residual bases and condensing agent byproducts .

-

Purification : Drying under reduced pressure yields TBC with a purity >99% and heavy metal content <100 ppm .

Performance Metrics

Conventional Acid-Catalyzed Esterification

Sulfuric Acid vs. p-Toluenesulfonic Acid

The CN104478716A and CN105646226A patents outline methods using acid catalysts. In CN104478716A , citric acid and n-butanol (1:4.5 molar ratio) undergo reflux at 120°C for 4.5 hours with sulfuric acid . In contrast, CN105646226A utilizes p-toluenesulfonic acid (1.7–3.0% by weight of citric acid) at 155–175°C under nitrogen, achieving 99% conversion .

Process Optimization

-

Neutralization : Post-esterification, the crude product is neutralized with 3% Na₂CO₃ (3.5× excess) at 95°C to remove acidic residues .

-

Decolorization : Activated carbon (1–2% w/w) is added to adsorb impurities, followed by vacuum distillation (0.098 MPa) to recover excess n-butanol .

-

Catalyst Recovery : p-Toluenesulfonic acid is reclaimed via aqueous extraction (75% recovery) and reused in subsequent batches, reducing waste .

Yield and Purity

Comparative Analysis of Synthetic Methods

Reaction Efficiency and Environmental Impact

Industrial Scalability

-

TATU Method : Suitable for high-purity applications (e.g., pharmaceuticals) but limited by TATU’s cost (~$200/kg) .

-

H₂SO₄ Method : Cost-effective for bulk production but generates acidic wastewater requiring treatment .

-

p-TSA Method : Balances efficiency and sustainability through catalyst recycling, ideal for continuous manufacturing .

Análisis De Reacciones Químicas

Tipos de reacciones

El citrato de tributilo principalmente experimenta reacciones de esterificación. También puede participar en la hidrólisis, donde los enlaces éster se rompen por el agua, volviendo al ácido cítrico y al butanol .

Reactivos y condiciones comunes

Esterificación: Ácido cítrico y n-butanol con ácido sulfúrico o ácido p-toluensulfónico como catalizadores.

Hidrólisis: Agua y condiciones ácidas o básicas para romper los enlaces éster.

Productos principales

Esterificación: Citrato de tributilo.

Hidrólisis: Ácido cítrico y n-butanol.

Aplicaciones Científicas De Investigación

Plasticizer in Biodegradable Polymers

Overview : Tributyl citrate has been extensively studied as a plasticizer for biodegradable polymers such as polylactide (PLA) and polyhydroxybutyrate (PHB). The incorporation of TbC improves the mechanical properties and ductility of these materials, making them more suitable for various applications.

Research Findings :

- Mechanical Properties : A study demonstrated that adding TbC significantly enhanced the ductility of PLA and PHB. The research utilized positron annihilation lifetime spectroscopy to analyze the free volume and transport properties of the polymers, revealing a linear increase in free volume with higher TbC content .

- Barrier Properties : The permeability to water vapor, oxygen, and carbon dioxide was evaluated in relation to the glass transition temperature and crystallinity of the samples. These findings indicate that TbC can effectively modify the barrier and mechanical properties of biodegradable polymers, facilitating their use in food packaging applications .

| Polymer Type | Plasticizer Used | Impact on Ductility | Barrier Properties |

|---|---|---|---|

| PLA | This compound | Significant increase | Improved |

| PHB | This compound | Significant increase | Improved |

Pharmaceutical Applications

Overview : this compound is also recognized for its utility as a pharmaceutical excipient. Its derivatives, particularly acetyl this compound (ATBC), are FDA-approved for use in drug formulations.

Research Findings :

- Excipient Properties : ATBC is used in pharmaceutical coatings for solid oral dosage forms such as tablets and capsules. It enhances the stability and bioavailability of drugs .

- Pharmacokinetics : A pharmacokinetic study on ATBC indicated rapid absorption and elimination in animal models, with a bioavailability of approximately 27.4% in rats. This data is crucial for assessing the safety and efficacy of ATBC as an excipient .

| Application | Formulation Type | Key Benefits |

|---|---|---|

| Drug Coating | Tablets/Capsules | Stability, bioavailability |

| Drug Delivery | Various formulations | Enhanced absorption |

Food Packaging

Overview : The migration of this compound from food packaging materials into food products has been a subject of study due to its potential health implications.

Research Findings :

- Safety Assessments : Studies have shown that ATBC can migrate from packaging into food at levels considered safe (up to 1000 mg/kg/day). Its use as a phthalate substitute is particularly emphasized due to its lower toxicity profile compared to traditional plasticizers .

- Regulatory Status : ATBC is recognized as a safe food contact chemical by regulatory agencies, supporting its continued use in food packaging applications .

| Application | Type | Safety Level |

|---|---|---|

| Food Packaging | Flexible films | Safe up to 1000 mg/kg/day |

| Food Contact Materials | Various substrates | FDA-approved |

Case Studies

- Biodegradable Packaging Development :

- Pharmaceutical Formulation Study :

Mecanismo De Acción

El citrato de tributilo actúa principalmente como plastificante al incrustarse entre las cadenas de polímero, reduciendo las fuerzas intermoleculares y aumentando la flexibilidad. También reduce la tensión interfacial y estabiliza la deposición de componentes pesados en el petróleo crudo durante los procesos de inyección de CO2 .

Comparación Con Compuestos Similares

Acetyl Tributyl Citrate (ATBC)

ATBC (C20H34O8) is an acetylated derivative of TBC, offering enhanced thermal stability and lower migration rates in polymers. Key differences include:

Triethyl Citrate (TEC)

TEC (C12H20O7), with a shorter carbon chain, is preferred in fast-evaporating formulations:

TEC’s lower molecular weight limits its utility in high-temperature applications but enhances compatibility with hydrophilic matrices.

Traditional Cosolvents (Alkanes and Alcohols)

TBC outperforms low molecular weight alkanes (e.g., hexane) and alcohols (e.g., ethanol) in CO2-flooding processes:

TBC’s saturation point at 0.3% concentration minimizes usage while maximizing IFT reduction, reducing operational costs .

Other Plasticizers (DEHP, DEHT)

Compared to phthalates like DEHP and non-phthalates like DEHT:

TBC-modified polyhydroxybutyrate (PHB) exhibits 30% faster microbial degradation than DEHP-plasticized PHB, with SEM showing curved fracture surfaces indicative of enhanced biodegradation .

Data Tables

Table 1: Interfacial Tension (IFT) Reduction Efficiency

| Compound | IFT (mN/m) | Reduction (%) | Optimal Concentration |

|---|---|---|---|

| This compound | 3.04 | 88.54 | 0.3% |

| Ethanol | 15.8 | 40.4 | 1.5% |

| Hexane | 12.3 | 53.6 | 2.0% |

Table 2: Thermal and Mechanical Properties in Polymers

| Polymer Additive | Tg Reduction (°C) | Elongation at Break (%) | Thermal Stability (°C) |

|---|---|---|---|

| TBC in PLA | 15–20 | 250 | 120 |

| ATBC in CAP | 10–15 | 180 | 150 |

| DEHP in PVC | 25–30 | 300 | 80 |

Source:

Actividad Biológica

Tributyl citrate (TBC) is an ester of citric acid and butanol, commonly used as a plasticizer and solvent in various applications, including food packaging and pharmaceuticals. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article provides a comprehensive overview of the biological activity of TBC, focusing on its pharmacokinetics, toxicological effects, and implications for human health.

This compound is primarily used as a non-toxic plasticizer, making it suitable for food contact materials. It is also employed in pharmaceuticals as an excipient in drug formulations. The compound is recognized for its ability to enhance the flexibility and durability of polymers while being less harmful compared to traditional phthalate plasticizers.

Pharmacokinetics

Recent studies have investigated the pharmacokinetic properties of this compound, particularly its absorption, distribution, metabolism, and excretion (ADME) characteristics.

- Absorption : TBC is rapidly absorbed in animal models. Studies indicate that it has a bioavailability of approximately 27.4% in rats, suggesting efficient uptake into systemic circulation .

- Metabolism : Upon administration, TBC is metabolized primarily into citric, acetic, and butyric acids by serum enzymes . This metabolic pathway highlights its potential for bioaccumulation and effects on metabolic processes.

- Excretion : The compound exhibits a short half-life in rats (approximately 0.23 hours), indicating rapid clearance from the body .

Toxicological Effects

The safety profile of this compound has been evaluated through various studies focusing on its potential toxicity and endocrine-disrupting properties.

Case Studies

- Neurotoxicity in Diabetic Mice : A study revealed that exposure to acetyl this compound (ATBC), a derivative of TBC, at doses considered safe (up to 1000 mg/kg/day), induced significant brain tissue damage in type 2 diabetes mellitus (T2DM) mice. The study noted gender-dependent differences in neurotoxic effects, with male mice showing greater sensitivity .

- Endocrine Disruption : Research indicates that ATBC activates the steroid xenobiotic receptor (SXR), leading to increased expression of CYP3A4 in human intestinal cells but not in liver cells. This activation may alter the metabolism of endogenous steroid hormones and prescription drugs .

- Histopathological Changes : Histological analysis demonstrated that prolonged exposure to ATBC resulted in disordered cellular arrangements and increased oxidative stress markers in the brains of T2DM mice, suggesting potential neurodegenerative implications .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

| Study Focus | Findings | Implications |

|---|---|---|

| Pharmacokinetics | Rapid absorption; bioavailability ~27.4% | Efficient uptake; potential for systemic effects |

| Neurotoxicity | Significant brain damage in T2DM mice; gender differences observed | Possible risks for diabetic populations |

| Endocrine Disruption | Activation of SXR; increased CYP3A4 expression | Altered drug metabolism; caution advised |

| Histopathological Changes | Disordered cellular arrangements; increased oxidative stress | Potential neurodegenerative risks |

Q & A

Q. Basic: What are the standard analytical methods for characterizing tributyl citrate purity and structural integrity in experimental settings?

Methodological Answer:

To ensure accurate characterization, combine Fourier-transform infrared spectroscopy (FT-IR) for functional group verification with gas chromatography-mass spectrometry (GC-MS) for purity assessment. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is recommended. Calibrate instruments using NIST-certified reference materials and validate results against published spectral libraries . Document baseline corrections and solvent effects to minimize artifacts.

Q. Basic: How can researchers design experiments to investigate the solvent compatibility of this compound across different polymer matrices?

Methodological Answer:

Apply the PICOT framework to structure your study:

- P (Population): Target polymer systems (e.g., PVC, PLA).

- I (Intervention): this compound incorporation at varying concentrations (e.g., 10–30% w/w).

- C (Comparison): Control groups with traditional plasticizers (e.g., phthalates).

- O (Outcome): Mechanical properties (tensile strength, elongation at break) and migration rates.

- T (Time): Aging studies over 0–12 weeks.

Use ASTM/ISO standards for material testing and ensure triplicate replicates for statistical validity .

Q. Advanced: What statistical approaches are recommended for resolving contradictions in reported thermal degradation profiles of this compound across studies?

Methodological Answer:

Employ multivariate regression to account for variables like heating rate (5–20°C/min) and atmosphere (N₂ vs. air). Use sensitivity analysis (e.g., Sobol indices) to identify dominant factors (e.g., impurities, catalyst residues). Cross-validate thermogravimetric (TGA) data with differential scanning calorimetry (DSC) to distinguish decomposition phases. Publicly share raw datasets with metadata (e.g., via Zenodo) to enable reproducibility audits .

Q. Advanced: What methodologies are effective for optimizing this compound synthesis yields while minimizing byproduct formation?

Methodological Answer:

Implement kinetic modeling (e.g., Arrhenius-based rate equations) to identify optimal reaction conditions (temperature, molar ratios). Use process simulation tools like Aspen Plus® coupled with Python scripts for sensitivity analysis. Apply the COBYLA algorithm for constrained optimization, targeting >90% esterification efficiency. Validate with HPLC to quantify this compound and byproducts (e.g., di-butyl citrate) .

Q. Basic: How should researchers address batch-to-batch variability in this compound when replicating experimental studies?

Methodological Answer:

Standardize raw material sourcing (e.g., citric acid purity ≥99%) and reaction parameters (e.g., fixed stirring rate, temperature ±1°C). Implement quality control protocols:

- Pre-synthesis: Characterize reactants via titration or Karl Fischer analysis.

- Post-synthesis: Use GC-MS to quantify batch consistency.

Document deviations using a controlled vocabulary (e.g., "catalyst lot: XYZ") and apply ANOVA to assess variability impact .

Q. Advanced: What computational modeling frameworks are suitable for predicting this compound behavior in complex polymer systems?

Methodological Answer:

Use molecular dynamics (MD) simulations with force fields (e.g., COMPASS III) to model polymer-plasticizer interactions. For large-scale predictions, apply machine learning (e.g., random forests) trained on experimental datasets (e.g., glass transition temperatures, solubility parameters). Validate models using cross-linked polyethylene (XLPE) or polylactic acid (PLA) as test matrices .

Q. Advanced: What are the best practices for documenting this compound's environmental impact parameters in life cycle assessment (LCA) studies?

Methodological Answer:

Adopt the FORCE11 data citation framework:

- Authors : Include all contributors to datasets.

- Year : Date of data collection.

- Title : Explicitly state the LCA scope (e.g., "Cradle-to-Gate for this compound").

- Repository : Use platforms like Ecoinvent or OpenLCA.

- Persistent Identifier : Assign a DOI or handle.

Disclose uncertainty ranges for critical parameters (e.g., biodegradation half-life) and cite primary sources using ISO 14040-compliant formats .

Q. Advanced: How can conflicting data on this compound's plasticization efficiency in PVC blends be systematically analyzed?

Methodological Answer:

Conduct a meta-analysis using PRISMA guidelines to aggregate peer-reviewed studies. Apply mixed-effects models to account for heterogeneity in experimental designs (e.g., plasticizer loadings, testing standards). Use funnel plots to detect publication bias. For unresolved contradictions, design a harmonized protocol with interlaboratory collaboration, ensuring identical PVC grades and ASTM D638-compliant tensile testing .

Notes

Propiedades

IUPAC Name |

tributyl 2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O7/c1-4-7-10-23-15(19)13-18(22,17(21)25-12-9-6-3)14-16(20)24-11-8-5-2/h22H,4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOZVQLOBQUTQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CC(CC(=O)OCCCC)(C(=O)OCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051442 | |

| Record name | Tributyl citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless or light yellow odorless liquid; [Merck Index] | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-tributyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tributyl citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18381 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

77-94-1 | |

| Record name | Tributyl citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributyl citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIBUTYL CITRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-tributyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tributyl citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributyl citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBUTYL CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/827D5B1B6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.